
2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, also known as MPTP, is a chemical compound that has gained attention in the scientific community due to its potential application in research. MPTP is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
作用机制
2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is metabolized in the brain to its toxic metabolite, MPP+ (1-methyl-4-phenylpyridinium), which selectively damages dopaminergic neurons in the substantia nigra of the brain. MPP+ is taken up by dopamine transporters and accumulates in dopaminergic neurons, leading to mitochondrial dysfunction, oxidative stress, and ultimately, cell death.
Biochemical and Physiological Effects:
2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide-induced Parkinsonism in animal models has been shown to replicate many of the biochemical and physiological features of Parkinson's disease in humans, including loss of dopaminergic neurons, decreased dopamine levels, and motor deficits. 2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathogenesis of Parkinson's disease.
实验室实验的优点和局限性
2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been widely used to create animal models of Parkinson's disease for research purposes, due to its ability to selectively damage dopaminergic neurons in the brain. However, there are some limitations to using 2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide in lab experiments, including its toxicity and potential for off-target effects. Additionally, the use of 2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide in animal models may not fully replicate the complex pathogenesis of Parkinson's disease in humans.
未来方向
Future research on 2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide may focus on developing more selective neurotoxins that can replicate the pathogenesis of Parkinson's disease in humans more accurately, as well as on identifying new therapeutic targets for the disease. Additionally, research may focus on developing new imaging techniques that can detect early changes in dopaminergic neurons in Parkinson's disease, as well as on identifying biomarkers for the disease that can aid in early diagnosis and treatment.
合成方法
2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been synthesized through various methods, including the reaction of 3,4,5-trimethyl-1H-pyrazole with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 3,4,5-trimethyl-1H-pyrazole with 4-methylbenzaldehyde in the presence of a base and an oxidizing agent, such as copper(II) chloride. The yield of 2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide from these methods ranges from 55-85%.
科学研究应用
2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been studied for its potential application in research related to Parkinson's disease. 2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a neurotoxin that selectively damages dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans and non-human primates. 2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been used to create animal models of Parkinson's disease for research purposes, as well as to study the mechanism of action of the disease.
属性
IUPAC Name |
2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-11-6-8-16(9-7-11)18-17(21)12(2)10-20-15(5)13(3)14(4)19-20/h6-9,12H,10H2,1-5H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOYNSCUOFWLPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)CN2C(=C(C(=N2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

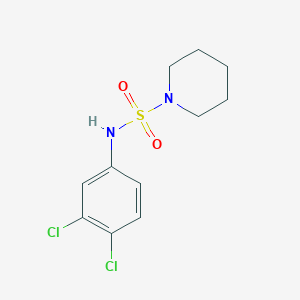

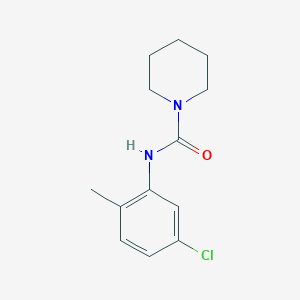
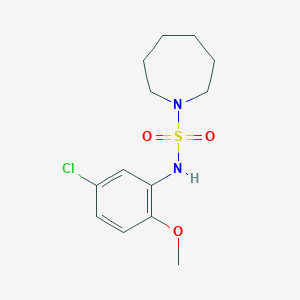
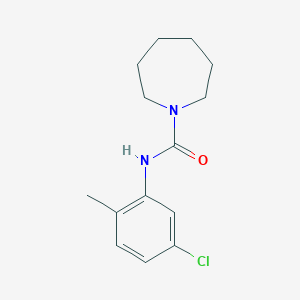
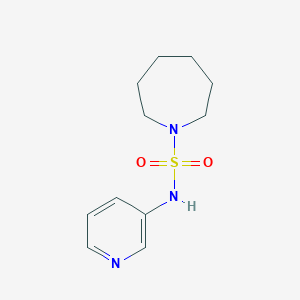
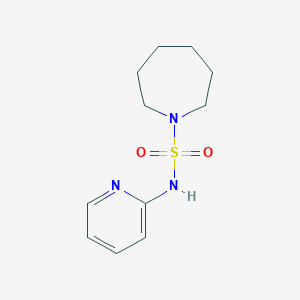
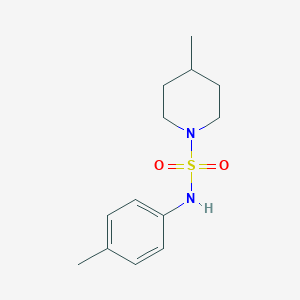
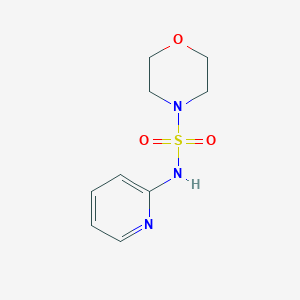
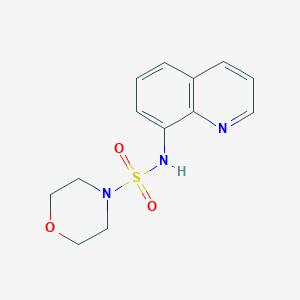
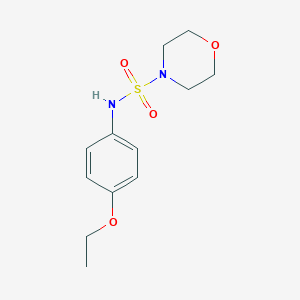
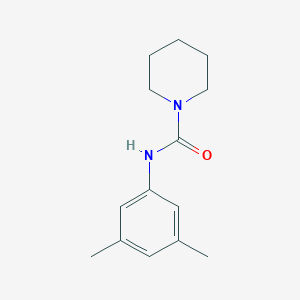
![1-[(6-bromo-2-naphthyl)oxy]-3-(1H-pyrazol-1-yl)-2-propanol](/img/structure/B497088.png)
![1-(Mesitylsulfonyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B497092.png)